4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that coumarin derivatives can act as anticoagulants and anti-inflammatory agents.
Industry: The compound is used in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in various biological pathways, such as DNA gyrase in bacteria, leading to its antimicrobial effects . Additionally, it can interact with cellular receptors to exert anti-inflammatory and anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-{[(4-methylphenyl)sulfonyl]amino}propanoate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific structural features, such as the presence of both coumarin and sulfonyl groups.
Properties
Molecular Formula |
C24H27NO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C24H27NO6S/c1-16-8-10-19(11-9-16)32(28,29)25-14-6-4-5-7-22(26)30-21-13-12-20-17(2)15-23(27)31-24(20)18(21)3/h8-13,15,25H,4-7,14H2,1-3H3 |
InChI Key |
OOXTXDFRWUOYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C |
Origin of Product |
United States |
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